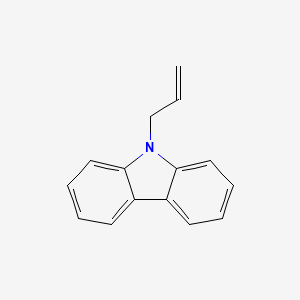

9-Allyl-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

9-prop-2-enylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10H,1,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBQLFWTMLRYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389048 | |

| Record name | N-allylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3998-04-7 | |

| Record name | N-allylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-ALLYLCARBAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 9-Allyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 9-Allyl-9H-carbazole, a valuable heterocyclic building block in medicinal chemistry and materials science. This document, intended for chemistry professionals, delves into the prevalent synthetic methodologies, focusing on the widely employed classical N-alkylation and the increasingly popular Phase-Transfer Catalysis (PTC) approach. Beyond a mere recitation of procedural steps, this guide offers insights into the mechanistic underpinnings of these transformations, discusses critical experimental parameters, and provides a detailed, actionable protocol for the successful laboratory-scale synthesis of the target molecule. The guide further outlines standard characterization techniques and expected analytical data to ensure the identity and purity of the synthesized 9-Allyl-9H-carbazole.

Introduction: The Significance of 9-Allyl-9H-carbazole

Carbazole and its N-substituted derivatives represent a privileged class of nitrogen-containing heterocycles, forming the core scaffold of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and functional polymers.[1] The functionalization of the nitrogen atom of the carbazole ring via N-alkylation is a fundamental and powerful strategy to modulate the electronic, optical, and biological properties of the resulting molecule.[1]

9-Allyl-9H-carbazole, in particular, serves as a versatile intermediate. The presence of the terminal allyl group introduces a reactive handle for a variety of subsequent chemical transformations, including but not limited to, olefin metathesis, Heck coupling, and thiol-ene "click" reactions. This synthetic versatility makes 9-Allyl-9H-carbazole a sought-after precursor in the development of novel therapeutic agents and advanced organic materials.[2] For instance, carbazole derivatives have been investigated for their potential as STAT3 inhibitors in cancer therapy.[3]

This guide will provide a detailed exploration of the synthesis of 9-Allyl-9H-carbazole, empowering researchers to confidently and efficiently produce this key synthetic intermediate.

Strategic Approaches to N-Alkylation of Carbazole

The synthesis of 9-Allyl-9H-carbazole is most commonly achieved through the N-alkylation of carbazole with an allyl halide, typically allyl bromide. The core of this transformation involves the deprotonation of the carbazole nitrogen to form the carbazolide anion, a potent nucleophile, which then undergoes a nucleophilic substitution reaction with the allyl halide. Two primary strategies have proven effective for this purpose: Classical N-Alkylation under basic conditions and Phase-Transfer Catalysis (PTC).

Classical N-Alkylation: The Workhorse Method

This traditional approach relies on the use of a strong base to generate the carbazolide anion in a suitable aprotic polar solvent.[1]

Mechanism: The reaction proceeds via a two-step mechanism. First, a base, such as potassium hydroxide (KOH) or sodium hydride (NaH), abstracts the acidic proton from the nitrogen of carbazole, forming the carbazolide anion. This is followed by a bimolecular nucleophilic substitution (SN2) reaction where the carbazolide anion attacks the electrophilic carbon of the allyl halide, displacing the halide and forming the N-C bond.

Causality Behind Experimental Choices:

-

Choice of Base: Strong bases like KOH and NaH are effective for deprotonating the relatively acidic N-H of carbazole (pKa ≈ 16 in DMSO).[1] The choice between them often depends on desired reaction conditions and safety considerations. NaH requires strictly anhydrous conditions, while KOH can be used in powdered form. Potassium carbonate (K₂CO₃) is a milder and often safer alternative, though it may require higher temperatures or longer reaction times.[4]

-

Solvent Selection: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred as they can dissolve the carbazolide salt and do not participate in the reaction.[4] Anhydrous conditions are crucial, especially with highly reactive bases like NaH, to prevent quenching of the anion.[4]

-

Temperature: The reaction is often heated to increase the rate of reaction.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and reaction time, preventing potential side reactions.[4]

Phase-Transfer Catalysis (PTC): A Milder and Scalable Alternative

Phase-transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases, such as a solid base and an organic solution of the substrate.[1] For the N-alkylation of carbazole, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the carbazolide anion from the solid or aqueous phase to the organic phase where it can react with the allyl halide.[1]

Advantages of PTC:

-

Milder Reaction Conditions: PTC often allows for lower reaction temperatures and avoids the need for strictly anhydrous solvents.[1]

-

Simplified Workup: The catalyst is used in catalytic amounts and can often be removed during aqueous workup.

-

Scalability: This method is often more amenable to large-scale synthesis.[1]

Experimental Protocol: Synthesis of 9-Allyl-9H-carbazole

This section provides a detailed, step-by-step protocol for the synthesis of 9-Allyl-9H-carbazole using the classical N-alkylation method.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Carbazole | 167.21 | 5.00 g | 29.9 | 1.0 |

| Potassium Hydroxide (KOH), powdered | 56.11 | 2.01 g | 35.9 | 1.2 |

| Allyl Bromide | 120.98 | 3.5 mL (4.8 g) | 39.7 | 1.3 |

| Dimethylformamide (DMF), anhydrous | - | 50 mL | - | - |

| Ethyl Acetate | - | ~150 mL | - | - |

| Deionized Water | - | ~100 mL | - | - |

| Brine (saturated NaCl solution) | - | ~50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add carbazole (5.00 g, 29.9 mmol) and anhydrous dimethylformamide (50 mL). Stir the mixture at room temperature until the carbazole is fully dissolved.

-

Deprotonation: Add powdered potassium hydroxide (2.01 g, 35.9 mmol) to the stirred solution. Continue stirring at room temperature for 30 minutes. The solution may become slightly colored.

-

Alkylation: Add allyl bromide (3.5 mL, 39.7 mmol) dropwise to the reaction mixture over 5-10 minutes.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1) eluent system. The reaction is complete when the carbazole spot is no longer visible.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a 500 mL beaker containing 100 mL of ice-cold deionized water. A precipitate may form.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers in a separatory funnel and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically a solid or a viscous oil.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or a hexane/ethyl acetate mixture and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

-

Column Chromatography: If recrystallization does not yield a pure product, purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization of 9-Allyl-9H-carbazole

Proper characterization is essential to confirm the identity and purity of the synthesized product.

| Property | Value |

| Molecular Formula | C₁₅H₁₃N |

| Molar Mass | 207.27 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 3998-04-7[5] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms.

-

Expected Chemical Shifts (δ, ppm): Signals corresponding to the aromatic protons of the carbazole ring are expected in the range of 7.2-8.1 ppm. The allyl group protons will appear as multiplets in the upfield region: the -CH₂- protons around 4.9-5.0 ppm, the terminal =CH₂ protons around 5.1-5.3 ppm, and the internal =CH- proton around 6.0-6.2 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

-

Expected Chemical Shifts (δ, ppm): Aromatic carbons of the carbazole moiety will resonate in the range of 108-141 ppm. The allyl group carbons will appear at approximately 47 ppm (-CH₂-), 117 ppm (=CH₂), and 133 ppm (=CH-).

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present.

-

Expected Absorption Bands (cm⁻¹): Look for characteristic peaks for aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching from the allyl group (~2920-2980 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹ and ~1450 cm⁻¹), and C-N stretching (~1330 cm⁻¹).

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

Expected m/z: The molecular ion peak [M]⁺ should be observed at approximately m/z = 207.

-

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | Insufficiently strong or wet base. | Use freshly powdered and dried KOH or consider a stronger base like NaH under anhydrous conditions.[4] |

| Poor quality of allyl bromide. | Use freshly distilled or a new bottle of allyl bromide. | |

| Low reaction temperature. | Gradually increase the reaction temperature while monitoring with TLC.[4] | |

| Formation of Side Products (e.g., C-alkylation) | Reaction conditions are too harsh. | Consider using a milder base (e.g., K₂CO₃) or lower the reaction temperature. |

| Employing the PTC method can often improve selectivity for N-alkylation.[1] | ||

| Difficult Purification | Presence of unreacted carbazole. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, use a slight excess of allyl bromide. |

| Oily product that won't crystallize. | Purify by column chromatography. |

Conclusion

The synthesis of 9-Allyl-9H-carbazole is a well-established and accessible transformation for researchers in organic and medicinal chemistry. Both the classical N-alkylation and phase-transfer catalysis methods offer reliable routes to this valuable synthetic intermediate. By understanding the underlying principles of the reaction, carefully selecting reagents and conditions, and employing proper purification and characterization techniques as outlined in this guide, scientists can confidently and efficiently synthesize 9-Allyl-9H-carbazole for their research and development endeavors.

References

-

PubChem. (n.d.). 9-Allylcarbazole. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Araji, S. M., Al-Amiery, A. A., & Kadhum, A. A. H. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(4), 983-993.

-

ResearchGate. (n.d.). 1H-NMR spectrum of carbazole. Retrieved from [Link]

- Patel, R. P., & Patel, K. C. (2012). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(7), 3536-3541.

-

PubMed. (2012). Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study. Retrieved from [Link]

-

ResearchGate. (2013). 9-Allyl-9H-carbazole-3,6-dicarbaldehyde. Retrieved from [Link]

- Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).

- Al-Bayati, F. A. H., & Al-Heetimi, A. A. A. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1228, 129759.

-

Journal of Organic Chemistry. (2014). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Retrieved from [Link]

-

RSC Publishing. (2020). Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep. Retrieved from [Link]

-

Iraqi Journal of Science. (2017). Synthesis of Some New Heterocyclic Compounds Using Phase Transfer Catalysis Technique (PTC). Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of N-Allyl and N-Propadienylacridones Using Phase-Transfer Catalysis. Retrieved from [Link]

-

ResearchGate. (2008). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Retrieved from [Link]

-

NIST WebBook. (n.d.). 9H-Carbazole, 9-ethyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). 9H-Carbazole, 9-ethyl- (IR Spectrum). Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of N-alkyl carbazoles.

-

PubChem. (n.d.). Carbazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2021). Can anyone help me regarding N-alkylation of 3-bromo carbazole?. Retrieved from [Link]

-

ResearchGate. (1992). Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. Retrieved from [Link]

-

NIST WebBook. (n.d.). Carbazole (Mass Spectrum). Retrieved from [Link]

-

ResearchGate. (2018). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. Retrieved from [Link]

Sources

An In-depth Technical Guide to 9-Allyl-9H-carbazole: Identification, Characterization, and Application

This guide provides a comprehensive technical overview of 9-Allyl-9H-carbazole, a versatile heterocyclic compound. Intended for researchers, chemists, and professionals in materials science and drug development, this document details the compound's core identity, analytical characterization protocols, synthesis, and key applications, grounded in established scientific principles and methodologies.

Core Identification and Physicochemical Properties

9-Allyl-9H-carbazole is an N-substituted derivative of carbazole, a tricyclic aromatic heterocycle. The attachment of an allyl group to the nitrogen atom enhances its reactivity and modifies its electronic properties, making it a valuable building block in various fields.[1]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

A summary of its fundamental identifiers and properties is presented below.

Table 1: Chemical Identifiers for 9-Allyl-9H-carbazole

| Identifier | Value | Source |

| IUPAC Name | 9-prop-2-enylcarbazole | [1][4] |

| Molecular Formula | C₁₅H₁₃N | [1][3][6] |

| Molecular Weight | 207.27 g/mol | [1][3][4][6] |

| Canonical SMILES | C=CCN1C2=CC=CC=C2C3=CC=CC=C31 | [1] |

| InChI | InChI=1S/C15H13N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10H,1,11H2 | [1][3] |

| InChIKey | GHBQLFWTMLRYKN-UHFFFAOYSA-N | [1][3][4] |

Table 2: Physicochemical Properties of 9-Allyl-9H-carbazole

| Property | Value | Source |

| Appearance | White to Gray to Brown powder/crystal | [2] |

| Melting Point | 54.0 to 58.0 °C | [2] |

| Boiling Point | 359.9 ± 25.0 °C at 760 mmHg | [6] |

| Purity | >98.0% (GC) | [2] |

Synthesis and Chemical Reactivity

The synthesis of 9-Allyl-9H-carbazole is most commonly achieved via the N-alkylation of carbazole. This reaction leverages the nucleophilicity of the nitrogen atom in the carbazole ring.

General Synthesis Protocol: N-Alkylation of Carbazole

The causality behind this experimental choice lies in the acidic nature of the N-H proton of carbazole. A strong base is used to deprotonate the nitrogen, forming a highly nucleophilic carbazolide anion, which then readily attacks the electrophilic allyl halide in an Sₙ2 reaction.

Caption: General workflow for the N-alkylation synthesis of 9-Allyl-9H-carbazole.

Chemical Reactivity

The chemical behavior of 9-Allyl-9H-carbazole is dictated by two primary structural features:

-

The Carbazole Ring System : This electron-rich aromatic system is prone to electrophilic substitution reactions, allowing for the introduction of various functional groups onto the ring.[1]

-

The Allyl Group : The double bond in the allyl group is susceptible to addition reactions. The unique positioning of this group also enables specific reactions not possible with other N-substituted carbazoles.[1]

Comprehensive Analytical Identification

Unambiguous identification of 9-Allyl-9H-carbazole requires a multi-technique approach. Each analytical method provides a unique piece of structural information, and together, they form a self-validating system for characterization.

Caption: Integrated workflow for the analytical identification of 9-Allyl-9H-carbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in the molecule.

Predicted ¹H and ¹³C NMR Data The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. The carbazole core presents a complex aromatic region, while the allyl group provides distinct aliphatic and vinylic signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Carbazole Aromatic | 7.20 - 8.15 (m, 8H) | 109 - 141 |

| Allyl -CH₂- | ~4.9 (d, 2H) | ~48 |

| Allyl =CH- | ~5.9-6.1 (m, 1H) | ~133 |

| Allyl =CH₂ | ~5.0-5.2 (m, 2H) | ~117 |

Note: These are predicted values based on established NMR principles for carbazole and allyl moieties. Actual experimental values may vary slightly.[7]

Step-by-Step Protocol for NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of the purified 9-Allyl-9H-carbazole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition : Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz). Standard 1D experiments are typically sufficient for initial identification. For unambiguous assignment, 2D experiments like COSY (¹H-¹H correlation) and HMBC (¹H-¹³C long-range correlation) are recommended.

-

Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation : Integrate the ¹H signals to determine proton ratios. Correlate the observed chemical shifts with the expected values in Table 3 to confirm the structure.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands for 9-Allyl-9H-carbazole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H Stretch | Aromatic Ring |

| 2920 - 2980 | C-H Stretch | Allyl (sp³) |

| 1625 - 1640 | C=C Stretch | Allyl (Vinyl) |

| 1590 - 1610 | C=C Stretch | Aromatic Ring |

| 1450 - 1480 | C-N Stretch | Carbazole Ring |

| 910 - 990 | =C-H Bend | Vinyl Out-of-Plane |

Note: These are typical frequency ranges. Experimental peaks will be specific to the molecule.[8][9]

Step-by-Step Protocol for FT-IR Analysis (KBr Pellet Method)

-

Sample Preparation : Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet-forming die and press under high pressure (several tons) to form a thin, transparent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the major absorption peaks and compare them to the expected values in Table 4 to confirm the presence of the carbazole and allyl functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition. Fragmentation patterns offer further structural clues.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺) : The most critical peak will be the molecular ion peak corresponding to the exact mass of the molecule. For C₁₅H₁₃N, the expected m/z is ~207.10.[4]

-

Key Fragments : Expect fragmentation corresponding to the loss of the allyl group or rearrangements.

Step-by-Step Protocol for GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection : Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Separation (GC) : The sample is vaporized and separated on a GC column (e.g., a nonpolar column like DB-5) using a temperature gradient program to ensure elution of the compound.

-

Ionization and Analysis (MS) : As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI). The resulting ions are separated by their mass-to-charge (m/z) ratio.

-

Data Interpretation : Analyze the resulting mass spectrum. Confirm the presence of the molecular ion peak at m/z ≈ 207.[4] Analyze the fragmentation pattern to further validate the structure.

Applications and Safety Considerations

The unique electronic and structural features of 9-Allyl-9H-carbazole make it a compound of significant interest in several advanced fields.

Key Applications

-

Organic Electronics : It is widely used as a building block for hole-transporting materials and host materials in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics due to its excellent electronic properties and high thermal stability.[1][6]

-

Medicinal Chemistry : Research has explored its potential in biomedical contexts, with studies investigating its possible antitumor and neuroprotective activities.[1] However, these are preliminary findings requiring further research.[1]

-

Materials Science : The allyl group provides a reactive handle for polymerization, allowing for its incorporation into functional polymers and materials for applications in sensors and other advanced technologies.[1]

Safety and Handling

As with any laboratory chemical, proper handling of 9-Allyl-9H-carbazole is essential.

GHS Hazard Information [4]

-

H315 : Causes skin irritation.

-

H318 : Causes serious eye damage.

-

H335 : May cause respiratory irritation.

-

H413 : May cause long lasting harmful effects to aquatic life.

Recommended Handling Procedures

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10][11]

-

Handling : Avoid breathing dust.[10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[11]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Keep locked up.[12]

-

Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]

References

-

9-Allyl-9H-carbazole - MySkinRecipes. (URL: [Link])

-

9-Allylcarbazole | C15H13N | CID 3090393 - PubChem. (URL: [Link])

-

9-Allyl-9H-carbazole-3,6-dicarbaldehyde - PMC - NIH. (URL: [Link])

-

9-allyl-9H-carbazol-2-ol - ChemSynthesis. (URL: [Link])

-

Synthesis of new 9H-Carbazole derivatives - Iraqi Journal of Science. (URL: [Link])

-

Computational and infrared spectroscopic investigations of N-substituted carbazoles. (URL: [Link])

-

Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents - MDPI. (URL: [Link])

-

(PDF) 9-Allyl-9H-carbazole-3,6-dicarbaldehyde - ResearchGate. (URL: [Link])

-

Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition - ACG Publications. (URL: [Link])

-

Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores - UB. (URL: [Link])

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (URL: [Link])

Sources

- 1. Buy 9-Allyl-9H-carbazole | 3998-04-7 [smolecule.com]

- 2. 9-Allyl-9H-carbazole | 3998-04-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 9-Allyl-9H-carbazole | 3998-04-7 [sigmaaldrich.com]

- 4. 9-Allylcarbazole | C15H13N | CID 3090393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3998-04-7|9-Allyl-9H-carbazole|BLD Pharm [bldpharm.com]

- 6. 9-Allyl-9H-carbazole [myskinrecipes.com]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. Computational and infrared spectroscopic investigations of N-substituted carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

molecular structure of 9-Allyl-9H-carbazole

An In-depth Technical Guide to the Molecular Structure of 9-Allyl-9H-carbazole

Abstract

9-Allyl-9H-carbazole (C₁₅H₁₃N) is a pivotal molecule in materials science and medicinal chemistry, serving as a versatile building block for organic electronics and a scaffold for potential therapeutic agents.[1] Its unique structural and electronic properties are conferred by the interplay between the rigid, planar carbazole core and the flexible, reactive N-allyl substituent. This guide provides a comprehensive analysis of its molecular structure, integrating crystallographic data from closely related analogues, detailed spectroscopic characterization, and validated synthesis protocols. The causality behind its distinct conformation and the resulting impact on its chemical behavior are explored to provide field-proven insights for professionals in the field.

Molecular Geometry and Conformation: A Tale of Two Moieties

The structure of 9-Allyl-9H-carbazole is best understood by considering its two primary components: the aromatic carbazole system and the N-linked allyl group. The carbazole core is an electron-rich, tricyclic aromatic system that is fundamentally planar.[2] The critical structural question pertains to the spatial orientation of the allyl group relative to this plane.

While a single-crystal X-ray structure for the parent 9-Allyl-9H-carbazole is not publicly available, invaluable insight is provided by the crystallographic analysis of 9-Allyl-9H-carbazole-3,6-dicarbaldehyde .[3][4] In this derivative, the core structural relationship between the allyl group and the carbazole nitrogen is preserved. The analysis reveals a striking conformational preference: the allyl group is oriented almost perpendicularly to the mean plane of the carbazole ring system.[3]

| Structural Parameter | Value | Source |

| Dihedral Angle (Allyl Group vs. Carbazole Plane) | 89.0 (2)° | [3][4] |

This near-orthogonal arrangement is a defining feature of the molecule's ground-state conformation.

Expert Insight: This perpendicular geometry is not arbitrary; it is the logical consequence of minimizing steric repulsion between the protons of the allyl methylene group (-N-CH₂-) and the protons on the carbazole ring's carbons 1 and 8. Furthermore, this orientation electronically decouples the π-system of the allyl double bond from the extensive π-system of the carbazole core, influencing the molecule's photophysical properties and reactivity. Any reaction or interaction involving the nitrogen lone pair must account for this steric shielding by the allyl substituent.

Caption: Logical relationship of the allyl group to the carbazole plane.

Spectroscopic Signature: Validating the Structure

The molecular structure is unequivocally confirmed by a combination of spectroscopic techniques. The following data, based on experimental findings for N-allylcarbazole and established principles, serves as a benchmark for characterization.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the proton and carbon environments within the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the allyl group and the aromatic carbazole protons. Experimental data for N-allylcarbazole in CDCl₃ provides precise assignments.[5]

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Causality |

| Allyl (-N-CH₂-) | Multiplet | ~4.96 | Protons adjacent to the nitrogen atom and the vinyl group. |

| Allyl (=CH₂) | Multiplet | ~5.15 | Terminal vinyl protons, showing complex splitting. |

| Allyl (-CH=) | Multiplet | ~5.87 | Internal vinyl proton, deshielded and coupled to four other protons. |

| Aromatic (Carbazole) | Multiplet | 7.18 - 8.16 | Eight distinct protons on the aromatic rings, appearing in a complex, deshielded region. |

-

¹³C NMR Spectroscopy (Predicted): Based on known data for carbazole and N-substituted derivatives, the ¹³C NMR spectrum is predicted to show eleven unique signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Allyl (-N-C H₂-) | 45 - 48 | Aliphatic carbon attached to the electronegative nitrogen atom. |

| Allyl (=C H₂) | 116 - 118 | Terminal alkene carbon. |

| Allyl (-C H=) | 133 - 135 | Internal alkene carbon. |

| Aromatic (Carbazole) | 108 - 141 | Aromatic carbons, with quaternary carbons (C-4a, 4b, 8a, 9a) appearing at the lower field end of the range. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups based on their vibrational frequencies.

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H Stretch | 3070 - 3030 | Confirms the presence of the aromatic carbazole core. |

| Alkene =C-H Stretch | ~3080 | Confirms the vinylic protons of the allyl group. |

| Aliphatic C-H Stretch | 2981 - 2931 | Corresponds to the -CH₂- group of the allyl substituent. |

| Aromatic C=C Stretch | 1600, 1496, 1456 | Characteristic skeletal vibrations of the carbazole rings. |

| Alkene C=C Stretch | ~1640 | Vibration of the allyl group's double bond. |

| C-N Stretch | 1332 | Stretching of the bond between the nitrogen and the carbazole ring carbons. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into fragmentation patterns.

-

Molecular Ion (M⁺): The expected exact mass is 207.1048 g/mol .[6] A prominent peak at m/z ≈ 207 confirms the molecular formula C₁₅H₁₃N.

-

Key Fragment: A common fragmentation pathway involves the loss of the allyl radical (•CH₂CH=CH₂), resulting in a significant peak at m/z = 166, corresponding to the stable carbazolyl cation.

Synthesis Protocol: N-Alkylation of Carbazole

The synthesis of 9-Allyl-9H-carbazole is reliably achieved via the direct N-alkylation of carbazole. This protocol is a self-validating system; its success is predicated on the acidic nature of the N-H proton of carbazole, which allows for deprotonation by a suitable base to form a potent nucleophile.

Principle: The carbazolide anion, generated in situ, acts as a nucleophile, attacking the electrophilic carbon of allyl bromide in a classic Sₙ2 reaction to form the N-C bond.

Step-by-Step Methodology

-

Deprotonation: To a solution of carbazole (1.0 eq.) in anhydrous dimethylformamide (DMF, 10 mL/mmol of carbazole) in a round-bottom flask under an inert atmosphere, add powdered potassium hydroxide (KOH, 1.5 eq.).

-

Anion Formation: Stir the suspension vigorously at room temperature for 30-60 minutes. The mixture may become colored, indicating the formation of the carbazolide anion.

-

Alkylation: Add allyl bromide (1.2 eq.) dropwise to the suspension. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the carbazole starting material is fully consumed (typically 3-6 hours).[1][7]

-

Work-up: Cool the mixture to room temperature and pour it into ice-cold water (50 mL). The product will often precipitate as a solid.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 25 mL) and then brine (25 mL) to remove residual DMF and inorganic salts.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 9-Allyl-9H-carbazole as a white solid.

Caption: Workflow for the synthesis of 9-Allyl-9H-carbazole.

References

-

Hu, B. B., Zeng, X. C., Bian, L., & He, R. (2012). 9-Allyl-9H-carbazole-3,6-dicarbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2517. Available from: [Link]

-

Hu, B. B., Zeng, X. C., Bian, L., & He, R. (2012). 9-Allyl-9H-carbazole-3,6-dicarbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Pizzolatti, M. G., & Yunes, R. A. (1996). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3090393, 9-Allylcarbazole. Available from: [Link]

-

Unknown Author. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available from: [Link]

-

Jabha, M., El Mesky, M., Zgueni, H., & Oubair, A. (2023). The intelligence way of economical synthesis strategies of an N-alkylcarbazole. ResearchGate. Available from: [Link]

-

MacMillan, D. W. C. et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC. Available from: [Link]

-

Ghauri, M. A., et al. (2017). Crystal structure of 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Crystal structure of 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 9-Allyl-9H-carbazole-3,6-dicarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 9-Allylcarbazole | C15H13N | CID 3090393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Spectroscopic Profile of 9-Allyl-9H-carbazole

Abstract

This technical guide provides a detailed spectroscopic analysis of 9-Allyl-9H-carbazole (CAS No. 3998-04-7), a pivotal heterocyclic compound in the development of advanced organic materials and pharmaceutical intermediates.[1] As a Senior Application Scientist, my objective is to move beyond mere data presentation. This document synthesizes predictive analysis with established principles, offering a robust framework for the identification, characterization, and quality control of this molecule. We will delve into the causality behind its spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by field-proven experimental protocols. Every piece of data is contextualized and grounded in authoritative sources to ensure scientific integrity.

The Logic of Spectroscopic Characterization

The structural elucidation of a molecule like 9-Allyl-9H-carbazole is not a linear process but an integrated workflow. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the precise atomic connectivity, IR spectroscopy confirms the presence of essential functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated carbazole core. The synergy between these methods provides a self-validating system for confirming the molecule's identity and purity.

The following diagram illustrates the logical workflow for a comprehensive spectroscopic characterization.

Caption: Workflow for the Spectroscopic Characterization of 9-Allyl-9H-carbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of molecular characterization, providing unambiguous evidence of the atomic framework. For 9-Allyl-9H-carbazole, it confirms the covalent linkage between the N-atom of the carbazole ring and the allyl group and delineates the specific chemical environment of each proton and carbon atom.

While direct, fully assigned experimental spectra are primarily available through specialized databases like SpectraBase, a highly accurate prediction can be synthesized from established data for the carbazole core and N-allyl substituents.[2]

¹H NMR Spectrum Analysis (Predicted)

The proton NMR spectrum is anticipated to show distinct signals from the aromatic carbazole protons and the aliphatic allyl protons. The assignments below are based on comparative analysis with 9-ethyl-carbazole and standard chemical shift data.[3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4, H-5 | ~8.10 | Doublet (d) | J ≈ 7.7 Hz |

| H-1, H-8 | ~7.45 | Doublet (d) | J ≈ 8.1 Hz |

| H-2, H-7 | ~7.40 | Triplet (t) | J ≈ 7.5 Hz |

| H-3, H-6 | ~7.22 | Triplet (t) | J ≈ 7.5 Hz |

| H-b (Allyl -CH=) | ~6.05 | Ddt | J ≈ 17.2, 10.5, 5.0 Hz |

| H-c (Allyl =CH₂, trans) | ~5.20 | Doublet (d) | J ≈ 17.2 Hz |

| H-c' (Allyl =CH₂, cis) | ~5.15 | Doublet (d) | J ≈ 10.5 Hz |

| H-a (Allyl N-CH₂) | ~4.95 | Doublet (d) | J ≈ 5.0 Hz |

Expertise & Causality:

-

Aromatic Region (7.0-8.2 ppm): The protons on the carbazole ring (H1-H8) are deshielded due to the aromatic ring current. Protons H-4 and H-5, being adjacent to the electron-rich pyrrole fusion, are the most deshielded and appear furthest downfield.[3]

-

Allyl Group (4.9-6.1 ppm): The vinyl protons (H-b, H-c, H-c') exhibit characteristic splitting patterns. The internal proton (H-b) is split by the two methylene protons (H-a) and the two terminal vinyl protons (H-c, H-c'), resulting in a complex multiplet (ddt). The methylene protons (H-a) attached directly to the nitrogen are observed around 4.95 ppm.

¹³C NMR Spectrum Analysis (Predicted)

The ¹³C NMR spectrum provides a count of the unique carbon environments. The predicted chemical shifts are based on data for carbazole and standard values for allyl groups.[5][6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4a, C-4b | ~140.5 |

| C-b (Allyl -CH=) | ~132.0 |

| C-2, C-7 | ~125.8 |

| C-9a, C-8a | ~122.5 |

| C-3, C-6 | ~120.4 |

| C-4, C-5 | ~119.0 |

| C-c (Allyl =CH₂) | ~117.5 |

| C-1, C-8 | ~109.0 |

| C-a (Allyl N-CH₂) | ~48.0 |

Expertise & Causality:

-

The quaternary carbons of the carbazole core (C-4a, C-4b, C-9a, C-8a) are readily identified. The carbons directly bonded to the nitrogen (C-9a, C-8a) appear at a distinct chemical shift.

-

The allyl carbons are characteristic, with the internal sp² carbon (C-b) appearing around 132 ppm and the terminal sp² carbon (C-c) appearing further upfield at ~117.5 ppm. The sp³ carbon attached to the nitrogen (C-a) is the most shielded, appearing around 48.0 ppm.

Experimental Protocol: NMR Spectroscopy

This protocol outlines a standard procedure for acquiring high-quality NMR spectra for 9-Allyl-9H-carbazole.

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the sample into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution.

-

Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

-

Acquisition: On a 400 MHz (or higher) spectrometer, tune and shim the probe for the sample. Acquire the ¹H spectrum (typically 16-32 scans) and the ¹³C spectrum (typically 1024 or more scans).

-

Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional moieties within the molecule—namely, the aromatic carbazole system and the alkene of the allyl group. This technique is particularly useful for monitoring reaction progress, for example, to confirm the consumption of the N-H group from the carbazole starting material.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Carbazole) & Alkene (Allyl) |

| 2980-2850 | C-H Stretch | Aliphatic (Allyl -CH₂-) |

| ~1645 | C=C Stretch | Alkene (Allyl) |

| 1620-1580 | C=C Stretch | Aromatic (Carbazole) |

| 1490-1450 | C=C Stretch | Aromatic (Carbazole) |

| ~990 and ~915 | =C-H Bend (Out-of-plane) | Alkene (Allyl) |

| ~750 | C-H Bend (Out-of-plane) | Aromatic (ortho-disubstituted pattern) |

Expertise & Causality:

-

The absence of a broad N-H stretching band (typically around 3400 cm⁻¹) is a key indicator of successful N-alkylation of the carbazole precursor.[7]

-

The sharp band around 1645 cm⁻¹ is a definitive marker for the C=C double bond of the allyl group.

-

The strong absorption around 750 cm⁻¹ is highly characteristic of the four adjacent hydrogen atoms on each of the outer benzene rings of the carbazole core, confirming its substitution pattern.[8]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This self-validating protocol is standard for obtaining high-quality IR spectra of solid samples.[9]

-

Sample Preparation: Gently grind ~1 mg of 9-Allyl-9H-carbazole with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a small amount of the powder into a pellet die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a thin, transparent pellet.

-

Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is critical to subtract the spectral contributions from atmospheric CO₂ and water vapor.

-

Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Core

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule. For 9-Allyl-9H-carbazole, the spectrum is dominated by the electronic properties of the carbazole chromophore. The N-allyl group is an auxochrome that does not significantly alter the primary absorption bands compared to the parent carbazole.[7]

| Predicted λmax (nm) | Transition Type | Chromophore |

| ~293 | π → π | Carbazole Core |

| ~325 | π → π | Carbazole Core |

| ~338 | π → π* | Carbazole Core |

Expertise & Causality:

-

The carbazole ring system is a large, conjugated aromatic system that gives rise to intense π → π* electronic transitions when exposed to UV radiation.[10]

-

The observed spectrum typically shows multiple distinct bands, corresponding to different electronic transitions within the molecule. The spectrum is nearly identical to that of other N-alkylated carbazoles, such as N-ethylcarbazole, indicating the allyl group does not extend the conjugation.[11]

Experimental Protocol: UV-Vis Spectroscopy (Solution Method)

This protocol describes the standard procedure for obtaining a UV-Vis absorption spectrum.[11]

-

Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the region of interest (e.g., Ethanol, Acetonitrile, or THF).

-

Stock Solution: Prepare a stock solution of known concentration (e.g., 1x10⁻³ M) by accurately weighing the sample and dissolving it in a precise volume of the chosen solvent in a volumetric flask.

-

Working Solution: Prepare a dilute working solution (e.g., 1x10⁻⁵ M) by serial dilution from the stock solution. This ensures the absorbance values fall within the linear range of the instrument (typically < 1.0 a.u.).

-

Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path of the spectrophotometer and run a baseline scan to zero the instrument.

-

Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back into the sample beam path and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

References

Sources

- 1. Buy 9-Allyl-9H-carbazole | 3998-04-7 [smolecule.com]

- 2. 9-Allylcarbazole | C15H13N | CID 3090393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. Carbazole [webbook.nist.gov]

- 8. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Absorption [Carbazole] | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Decomposition of 9-Allyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the thermal stability and decomposition characteristics of 9-Allyl-9H-carbazole. While specific thermogravimetric and calorimetric data for this compound are not extensively documented in publicly available literature, this guide synthesizes information from related carbazole derivatives to project the thermal behavior of the 9-allyl variant. We will explore the inherent stability of the carbazole core, the influence of the N-allyl substituent, and the methodologies used to assess these properties. This document is intended to serve as a valuable resource for professionals in materials science and drug development who utilize carbazole-based molecules.

Introduction: The Carbazole Framework and the Significance of Thermal Stability

Carbazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their unique physicochemical properties.[1] Their rigid, planar, and π-conjugated system lends itself to applications in organic electronics, such as organic light-emitting diodes (OLEDs), photovoltaics, and as host materials for phosphorescent emitters.[2] In the realm of medicinal chemistry, the carbazole scaffold is a key pharmacophore in various biologically active compounds.

For all these applications, thermal stability is a critical parameter. It dictates the processing conditions a material can withstand, its operational lifetime in electronic devices, and the shelf-life of a pharmaceutical agent. High thermal stability is often a prerequisite for materials used in high-temperature applications or those requiring long-term reliability.[3]

9-Allyl-9H-carbazole, with its reactive allyl group, presents an interesting case for studying the interplay between a stable aromatic core and a potentially labile substituent. Understanding its thermal decomposition temperature and pathway is crucial for its synthesis, purification, and application.

The Inherent Thermal Robustness of the Carbazole Core

The carbazole moiety itself is known for its exceptional thermal and chemical stability.[1] This robustness is attributed to its aromatic, fused-ring structure. The delocalization of π-electrons across the tricyclic system results in strong covalent bonds that require significant energy to break. Many carbazole-based materials exhibit high decomposition temperatures, often exceeding 300°C. For example, certain carbazole derivatives have shown decomposition temperatures (Td), defined as the temperature of 5% weight loss, in the range of 456 to 491°C.[2]

The Influence of the 9-Allyl Substituent on Thermal Stability

The introduction of an allyl group at the 9-position (the nitrogen atom) of the carbazole ring can be expected to influence its overall thermal stability. The C-N bond connecting the allyl group to the carbazole nitrogen is generally the most likely point of initial thermal scission, as it is an aliphatic bond and typically weaker than the aromatic C-C and C-N bonds within the carbazole core.

A related compound, 9-Allyl-9H-carbazole-3,6-dicarbaldehyde, has a reported melting point of 156 °C (429 K), indicating that the molecule is stable in the solid state at least up to this temperature.[1][5] It is reasonable to hypothesize that the decomposition of 9-Allyl-9H-carbazole would likely initiate with the cleavage of the allyl group.

Experimental Determination of Thermal Stability

To definitively determine the thermal stability and decomposition temperature of 9-Allyl-9H-carbazole, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the standard approach.[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature.

Experimental Protocol for TGA:

-

Sample Preparation: A small amount of 9-Allyl-9H-carbazole (typically 5-10 mg) is accurately weighed and placed into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The decomposition onset temperature (Tonset) is often determined by the intersection of the baseline tangent and the tangent of the steepest weight loss slope. The temperature at which 5% weight loss occurs (Td5) is also a common metric for thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc).

Experimental Protocol for DSC:

-

Sample Preparation: A small amount of the sample (typically 3-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min). This step removes the sample's prior thermal history.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature.

-

Second Heating Scan: A second heating scan is performed at the same rate as the first.

-

-

Data Analysis: The melting point is determined as the peak of the endothermic event on the first heating scan. The glass transition temperature is identified as a step-like change in the heat flow, typically analyzed from the second heating scan.

Proposed Decomposition Mechanism

The thermal decomposition of 9-Allyl-9H-carbazole is likely to proceed via a radical mechanism. The most probable initial step is the homolytic cleavage of the N-C bond of the allyl group, due to it being the weakest bond in the molecule.

This initial cleavage would generate a carbazolyl radical and an allyl radical. These highly reactive species would then undergo a series of secondary reactions, such as hydrogen abstraction, recombination, and disproportionation, leading to the formation of stable products like carbazole, propene, and other small hydrocarbons. The exact product distribution would depend on the specific decomposition conditions (temperature, pressure, atmosphere).

Summary of Key Thermal Properties (Projected)

The following table summarizes the expected and known thermal properties of 9-Allyl-9H-carbazole and related compounds. The values for 9-Allyl-9H-carbazole are projections based on the available data for similar structures.

| Compound | Decomposition Onset (Tonset, °C) | Melting Point (Tm, °C) | Comments |

| 9-Allyl-9H-carbazole | Estimated > 250 | Not Reported | Decomposition is likely initiated by the loss of the allyl group. |

| 9-Allyl-9H-carbazole-3,6-dicarbaldehyde | Not Reported | 156[1][5] | The presence of polar formyl groups likely increases intermolecular interactions and the melting point. |

| Poly(N-vinylcarbazole) | > 460[4] | N/A (Amorphous) | High thermal stability due to the polymeric structure. |

| Various Carbazole Derivatives | 291 - 491[2] | Variable | Demonstrates the general high thermal stability of the carbazole core. |

Conclusion

9-Allyl-9H-carbazole is expected to be a thermally stable compound, a characteristic inherited from its rigid carbazole core. The N-allyl substituent is the most probable site for the initiation of thermal decomposition, which likely proceeds through a radical-mediated pathway. While precise experimental data for this specific molecule is limited, a comprehensive understanding of its thermal behavior can be extrapolated from the analysis of related carbazole derivatives. For applications requiring precise knowledge of its thermal limits, experimental determination using TGA and DSC is strongly recommended. This guide provides the foundational knowledge and methodological framework for researchers and professionals working with this versatile molecule.

References

- Hu, B. B., Zeng, X. C., Bian, L., & He, R. (2012). 9-Allyl-9H-carbazole-3,6-dicarbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2517.

-

ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

-

MDPI. (2022). 1-(4-Fluorobenzoyl)-9H-carbazole. Retrieved from [Link]

-

ResearchGate. (n.d.). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of poly(N-acryloylcarbazole). Retrieved from [Link]

- Nordin, N. H., Othman, N., & Ahmad, Z. (2015). Synthesis and Thermal Stability of Cross-Linked Carbazole-Substituted Poly(dimethylsiloxane) for LED Encapsulation.

- Hu, B. B., Zeng, X. C., Bian, L., & He, R. (2012). 9-Allyl-9H-carbazole-3,6-dicarbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2517.

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. Retrieved from [Link]

-

Chemical structure of 9H‐carbazole and advances reported in its functionalization. (n.d.). Retrieved from [Link]

-

PubMed. (2022). Computational analysis of the formation mechanisms of carbazoles. Retrieved from [Link]

- Pielichowski, K., & Pielichowski, J. (1995). A study of the thermal degradation of poly(vinyl chloride) in the presence of carbazole and potassium carbazole using t.g.a./F71.

-

NIST. (n.d.). 9H-Carbazole, 9-methyl-. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][2][6]Triazolo[4,3-b][1][2][6][7]tetrazine. Retrieved from [Link]

-

PubMed. (2008). Characterization of New Oxidation Products of 9H-carbazole and Structure Related Compounds by Biphenyl-Utilizing Bacteria. Retrieved from [Link]

-

Iraqi Journal of Science. (2020). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA of poly (N-vinyl carbazole). Retrieved from [Link]

-

ResearchGate. (2018). Features of thermal decomposition of N-substituted tetrazoles. Retrieved from [Link]

-

PubMed. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Retrieved from [Link]

Sources

electrochemical properties of 9-Allyl-9H-carbazole

An In-Depth Technical Guide to the Electrochemical Properties of 9-Allyl-9H-carbazole and its Polymer

Introduction

Carbazole and its derivatives have garnered significant interest within the scientific community due to their unique physicochemical properties, including their role as building blocks for Metal-Organic Polyhedra (MOPs) and their applications in materials with antitumor and anticonvulsant activities.[1] These compounds are characterized by a highly conjugated π-system, which imparts desirable optical and charge-transport properties.[2] This makes carbazole-based materials excellent candidates for a wide range of applications in organic electronics, such as organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors.[3][4][5]

Among the various derivatives, 9-Allyl-9H-carbazole stands out as a particularly interesting monomer. The introduction of an allyl group at the 9-position (the nitrogen atom) not only influences the electronic properties of the carbazole core but also provides a reactive site for potential post-polymerization modifications. This allows for the fine-tuning of the final polymer's properties, opening up avenues for the creation of novel functional materials.

This technical guide provides a comprehensive overview of the , with a focus on its electropolymerization and the characterization of the resulting polymer, poly(9-Allyl-9H-carbazole). We will delve into the synthesis of the monomer, the mechanism of its electrochemical polymerization, and a detailed analysis of the electrochemical and spectroelectrochemical properties of the polymer. This guide is intended for researchers, scientists, and drug development professionals working in the fields of materials science, organic electronics, and medicinal chemistry.

Part 1: The Monomer: 9-Allyl-9H-carbazole

Synthesis of 9-Allyl-9H-carbazole

The synthesis of 9-Allyl-9H-carbazole is typically achieved through a nucleophilic substitution reaction, a common method for the N-alkylation of carbazole.[6] In this reaction, the nitrogen atom of the carbazole ring, after being deprotonated by a base, acts as a nucleophile and attacks an allylic electrophile, such as allyl bromide.

Experimental Protocol: Synthesis of 9-Allyl-9H-carbazole

Materials:

-

9H-carbazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Allyl bromide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9H-carbazole in anhydrous DMF.

-

Carefully add sodium hydride to the solution in small portions at room temperature. The reaction is exothermic and produces hydrogen gas, so proper venting is necessary. Stir the mixture until the gas evolution ceases, indicating the formation of the carbazole anion.

-

Slowly add allyl bromide to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight to ensure the completion of the reaction.

-

Quench the reaction by slowly adding water.

-

Extract the product with dichloromethane.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure 9-Allyl-9H-carbazole.

Diagram of the Synthesis of 9-Allyl-9H-carbazole

Caption: Experimental workflow for electropolymerization.

Part 3: Electrochemical and Spectroelectrochemical Properties of Poly(9-Allyl-9H-carbazole)

Redox Behavior (Cyclic Voltammetry Analysis)

After the polymer film is deposited, its electrochemical properties can be studied by transferring the coated electrode to a monomer-free electrolyte solution and performing cyclic voltammetry. The resulting voltammogram will show the redox behavior of the polymer. Typically, polycarbazoles exhibit reversible or quasi-reversible oxidation and reduction peaks, corresponding to the p-doping (oxidation) and n-doping (reduction) of the polymer backbone.

The oxidation potential is a key parameter that indicates the ease of removing an electron from the polymer (hole injection) and is related to the Highest Occupied Molecular Orbital (HOMO) energy level. T[7]he electron-donating nature of the alkyl group at the N-9 position is expected to slightly lower the oxidation potential of 9-Allyl-9H-carbazole compared to unsubstituted carbazole.

Table of Comparative Oxidation Potentials of Carbazole Derivatives

| Derivative | Oxidation Peak Potential (Eₚₐ) | Conditions (Solvent/Electrolyte) | Reference |

| Carbazole (Cz) | +1.1 V vs. SCE | 10⁻² M in ACN / 0.1 M LiClO₄ | |

| Carbazole (Cz) | +1.06 V vs. SCE | ACN / 0.1 M LiClO₄ | |

| 9-methyl-9H-carbazole | ~+1.0 to +1.1 V vs. SCE | ACN | |

| 9-benzyl-9H-carbazole | ~+1.0 to +1.1 V vs. SCE | ACN | |

| 2-(9H-carbazol-9-yl)acetic acid (CzA) | +1.5 V vs. SCE | 10⁻² M in ACN / 0.1 M LiClO₄ |

Note: The oxidation potential of 9-Allyl-9H-carbazole is expected to be in a similar range to 9-methyl- and 9-benzyl-9H-carbazole.

Spectroelectrochemistry

Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy (typically UV-Vis) to study the changes in the electronic structure of a material as a function of the applied potential. F[8]or conducting polymers, this allows for the direct observation of the formation of polarons and bipolarons during the doping process.

[9]In its neutral (reduced) state, poly(9-Allyl-9H-carbazole) is expected to be colorless or pale yellow and show a strong absorption in the UV region corresponding to the π-π* transition of the carbazole units. U[9]pon oxidation, new absorption bands are expected to appear at longer wavelengths in the visible and near-infrared (NIR) regions. These new bands are characteristic of the charge carriers (polarons and bipolarons) in the polymer backbone and are responsible for the electrochromic behavior of the material. T[9][10]he polymer may exhibit multiple colors at different oxidation states.

[9][10]#### 3.3. Morphology and Stability

The morphology of the electropolymerized film can be investigated using techniques such as Scanning Electron Microscopy (SEM). Typically, electropolymerized polycarbazole films exhibit a granular or globular morphology. T[10]he morphology can be influenced by the electropolymerization conditions, such as the scan rate, the number of cycles, and the nature of the solvent and electrolyte.

Polycarbazoles are known for their good environmental and thermal stability, which is a key advantage for their use in electronic devices. T[3]he stability of the redox states of poly(9-Allyl-9H-carbazole) can be assessed by repeated cycling in a monomer-free electrolyte solution. A stable polymer will show minimal degradation of the redox peaks over many cycles.

Part 4: Potential Applications

The excellent hole-transporting properties, environmental stability, and tunable optoelectronic characteristics of polycarbazoles make them highly suitable for a variety of applications. P[4]oly(9-Allyl-9H-carbazole), with its potential for further functionalization, could find use in:

-

Organic Light-Emitting Diodes (OLEDs): As a hole-transporting layer or as the emissive layer. * Electrochromic Devices: In smart windows and displays, due to its ability to change color with an applied voltage. *[4][10] Photovoltaic Cells: As a donor material in organic solar cells. *[4] Biosensors: The polymer film can be functionalized with bioreceptors for the detection of specific analytes. T[4]he presence of the allyl group provides a convenient handle for such functionalization.

Conclusion

9-Allyl-9H-carbazole is a versatile monomer that can be readily polymerized electrochemically to form a stable and electroactive polymer film. The resulting poly(9-Allyl-9H-carbazole) is expected to exhibit interesting redox and electrochromic properties, making it a promising material for a range of optoelectronic applications. The presence of the allyl group opens up possibilities for post-polymerization modification, allowing for the creation of tailored functional materials. Further research into the specific properties of this polymer and its derivatives is warranted to fully explore its potential.

References

-

ChemSynthesis. (2025). 9-allyl-9H-carbazol-2-ol. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

-

Iraqi Journal of Science. (n.d.). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

-

MDPI. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 Consecutive cyclic voltammetric curves obtained for carbazole.... Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Electropolymerization of 9H-Carbazol-9- Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. Retrieved from [Link]

-

Journal of the Chinese Chemical Society. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 9-Allyl-9H-carbazole-3,6-dicarbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Investigation of polycarbazoles thin films prepared by electrochemical oxidation of 3- and 9-substituted carbazoles. Retrieved from [Link]

-

PubMed. (2022). Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma. Retrieved from [Link]

-

MDPI. (n.d.). Spectroelectrochemistry of Electroactive Polymer Composite Materials. Retrieved from [Link]

-

IIETA. (n.d.). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. Retrieved from [Link]

-

JACS Directory. (2021). Study on Spectro-Electrochemical Behaviour of Thin-Layer Polymer of 3-(9H-Carbazol-9-yl)propanenitrile. Retrieved from [Link]

-

International Journal of Electrochemical Science. (2012). Synthesis and Electropolymerization of 9H-Carbazol-9-Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and Properties of 2,7Linked N Alkyl9 H -carbazole Main-Chain Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 9H-carbazole-9-carbothioic methacrylic thioanhydride, electropolymerization, characterization and supercapacitor applications. Retrieved from [Link]

-

MDPI. (2021). Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers towards the Formation of Multidimensional Macromolecules versus Stable π-Dimeric States. Retrieved from [Link]

Sources

- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iieta.org [iieta.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. jacsdirectory.com [jacsdirectory.com]

- 10. researchgate.net [researchgate.net]

The Versatile Reactivity of the Allyl Group in 9-Allyl-9H-carbazole: A Technical Guide for Synthetic Advancement

This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, explores the rich and varied reactivity of the allyl group appended to the 9-position of the carbazole nucleus. The unique electronic properties of the carbazole ring system, coupled with the inherent reactivity of the terminal alkene in the allyl group, make 9-Allyl-9H-carbazole a valuable and versatile building block in modern organic synthesis. This guide will delve into the causality behind experimental choices for key transformations, providing not just procedural steps but a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of the Allyl Moiety

The carbazole scaffold is a privileged structure in medicinal chemistry and materials science, with numerous derivatives exhibiting significant biological activity and useful photophysical properties.[1][2] The introduction of an allyl group at the nitrogen atom (N-9) provides a key synthetic handle, allowing for a diverse array of chemical modifications.[3] The allyl group's terminal double bond can participate in a wide range of reactions, including isomerization, metathesis, palladium-catalyzed cross-coupling reactions, and various oxidation protocols. These transformations open avenues for the synthesis of complex carbazole derivatives with potential applications as pharmaceuticals, organic light-emitting diodes (OLEDs), and molecular probes.[3]

This guide will provide a comprehensive overview of the key reactions of the allyl group in 9-Allyl-9H-carbazole, complete with detailed experimental protocols adapted from analogous systems, mechanistic insights, and quantitative data to inform synthetic strategies.

I. Synthesis of 9-Allyl-9H-carbazole

The foundational step for exploring the reactivity of the allyl group is the efficient synthesis of the starting material, 9-Allyl-9H-carbazole. The most common and straightforward method is the N-alkylation of carbazole with an allyl halide, typically allyl bromide, in the presence of a base.[2][4]

Experimental Protocol: N-Allylation of Carbazole

Materials:

-

Carbazole

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Allyl bromide

-

N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of carbazole (1.0 eq) in anhydrous DMF, add powdered potassium hydroxide (2.0 eq) in portions at room temperature with vigorous stirring.

-

After stirring for 30 minutes, add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-